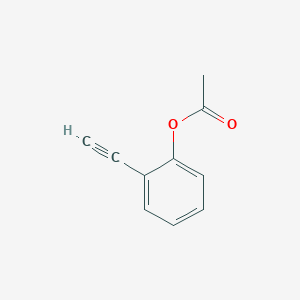
2-Ethynylphenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethynylphenyl acetate is an organic compound with the molecular formula C10H8O2. It is an ester derived from the combination of 2-ethynylphenol and acetic acid. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynylphenyl acetate typically involves the esterification of 2-ethynylphenol with acetic acid. This reaction can be catalyzed by acids such as sulfuric acid or by using acid anhydrides. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethynylphenyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-ethynylphenol and acetic acid.
Substitution: The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: 2-Ethynylphenol and acetic acid.
Reduction: 2-Ethynylphenol and ethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-Ethynylphenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 2-Ethynylphenyl acetate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release 2-ethynylphenol, which may interact with cellular proteins and enzymes. The exact molecular pathways and targets are still under investigation, but it is believed to modulate various biochemical processes through its reactive functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacks the ethynyl group.
Methyl butyrate: Another ester with a different alkyl group attached to the ester functional group.
Ethyl benzoate: An ester with a benzene ring but without the ethynyl group.
Uniqueness
2-Ethynylphenyl acetate is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C10H8O2 |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
(2-ethynylphenyl) acetate |
InChI |
InChI=1S/C10H8O2/c1-3-9-6-4-5-7-10(9)12-8(2)11/h1,4-7H,2H3 |
Clé InChI |
SGIGPCXCQZFJOZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=CC=C1C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


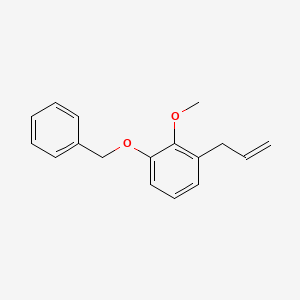
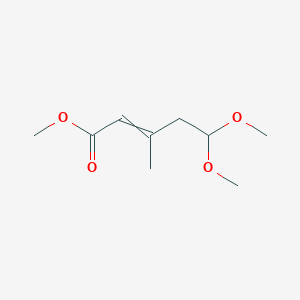
![N-(3,4-Dichlorophenyl)-N-(3-{[(2,3-dihydro-1H-inden-2-yl)methyl]amino}propyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B14269208.png)
![2-[(2-bromophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran](/img/structure/B14269209.png)
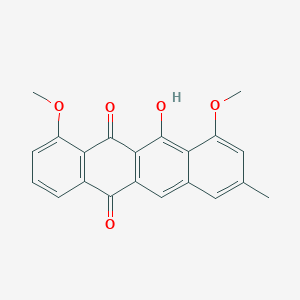
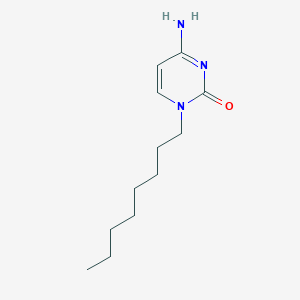
![6-Methyl-4-[4-(2-methyl-6-oxopyran-4-yl)oxybutoxy]pyran-2-one](/img/structure/B14269227.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol](/img/structure/B14269237.png)
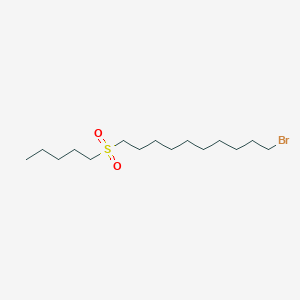
![N-[3-(Dimethylamino)propyl]nonadecanamide](/img/structure/B14269246.png)
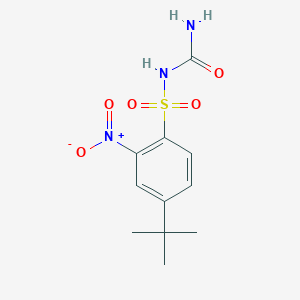
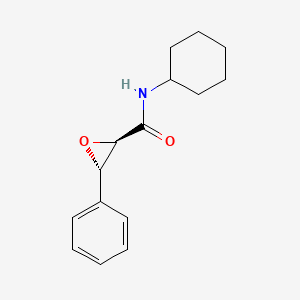
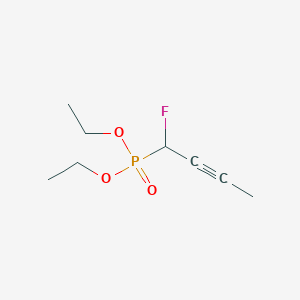
![Glycine, N,N'-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14269268.png)
